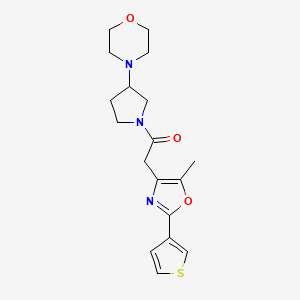![molecular formula C19H28N2O2 B7185567 (4-Methoxy-2-methylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7185567.png)
(4-Methoxy-2-methylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-2-methylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone is a synthetic organic compound It is characterized by the presence of a methoxy group, a methyl group, a piperidinylmethyl group, and a pyrrolidinylmethyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2-methylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. One common approach might include:
Formation of the Methoxy-Methylphenyl Intermediate: Starting with a suitable aromatic precursor, the methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions.
Introduction of the Piperidinylmethyl Group: This step may involve the use of piperidine and a suitable alkylating agent to attach the piperidinylmethyl group to the intermediate.
Formation of the Pyrrolidinylmethyl Group: Similar to the previous step, pyrrolidine and an appropriate alkylating agent can be used to introduce the pyrrolidinylmethyl group.
Final Coupling Reaction: The final step involves coupling the intermediates to form the desired methanone compound under controlled conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-2-methylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The methanone group can be reduced to a methanol group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology
In biological research, it may serve as a probe to study receptor-ligand interactions or as a precursor for bioactive molecules.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of (4-Methoxy-2-methylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone
- (2-Methylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone
- (4-Methoxy-2-methylphenyl)-[3-(morpholin-1-ylmethyl)pyrrolidin-1-yl]methanone
Uniqueness
The presence of both methoxy and methyl groups on the aromatic ring, along with the piperidinylmethyl and pyrrolidinylmethyl groups, makes (4-Methoxy-2-methylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone unique. These structural features may confer specific physicochemical properties, such as solubility, stability, and reactivity, which can be advantageous in various applications.
Properties
IUPAC Name |
(4-methoxy-2-methylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-15-12-17(23-2)6-7-18(15)19(22)21-11-8-16(14-21)13-20-9-4-3-5-10-20/h6-7,12,16H,3-5,8-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUUCFWTDZSAGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)N2CCC(C2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(3,4-Dichlorophenyl)acetyl]-7-methyl-1,4-diazepan-5-one](/img/structure/B7185488.png)
![(4-Chloro-2-methoxyphenyl)-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7185493.png)
![N-[2-[[2-(4-chlorophenyl)-2-methoxyethyl]amino]-2-oxo-1-phenylethyl]propanamide](/img/structure/B7185501.png)
![[1-(Furan-2-carbonyl)piperidin-2-yl]-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7185506.png)
![N-[1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-1-oxopropan-2-yl]furan-3-carboxamide](/img/structure/B7185525.png)
![3-amino-N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7185534.png)
![N-[2-(2-azaspiro[4.5]decan-2-yl)-2-oxoethyl]benzamide](/img/structure/B7185540.png)
![2-[2-[3-(Piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]phenoxy]acetamide](/img/structure/B7185542.png)
![N-[2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-2-oxoethyl]-4-(trifluoromethyl)benzamide](/img/structure/B7185547.png)
![1-Methyl-4-[3-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-2-one](/img/structure/B7185558.png)
![2-(2-Fluorophenyl)-1-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7185563.png)
![N-[2-oxo-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]benzamide](/img/structure/B7185566.png)
![(2-Morpholin-4-ylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7185578.png)

